molecular formula C16H10N2O2S B12694535 N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide CAS No. 50988-01-7

N-(6-Oxo-6H-anthra(9,1-cd)isothiazol-7-yl)acetamide

Cat. No.: B12694535
CAS No.: 50988-01-7
M. Wt: 294.3 g/mol
InChI Key: JNJWDMRFGGSELJ-UHFFFAOYSA-N
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Description

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide is a complex organic compound with the molecular formula C16H10N2O2S and a molecular weight of 294.328 g/mol . This compound features an anthraquinone core fused with an isothiazole ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide typically involves the reaction of anthraquinone derivatives with isothiazole precursors under controlled conditions. One common method includes the cyclization of anthraquinone-2-carboxylic acid with thiosemicarbazide, followed by acetylation to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted anthraquinone derivatives .

Scientific Research Applications

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process, which is a potential mechanism for its anti-cancer effects. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Oxo-6H-anthra[9,1-cd]isothiazol-7-yl)acetamide is unique due to its specific acetamide group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its benzamide and propanamide counterparts .

Properties

CAS No.

50988-01-7

Molecular Formula

C16H10N2O2S

Molecular Weight

294.3 g/mol

IUPAC Name

N-(8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9(16),10,12-heptaen-6-yl)acetamide

InChI

InChI=1S/C16H10N2O2S/c1-8(19)17-11-6-2-4-9-13(11)16(20)10-5-3-7-12-14(10)15(9)18-21-12/h2-7H,1H3,(H,17,19)

InChI Key

JNJWDMRFGGSELJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=C4C2=NSC4=CC=C3

Origin of Product

United States

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